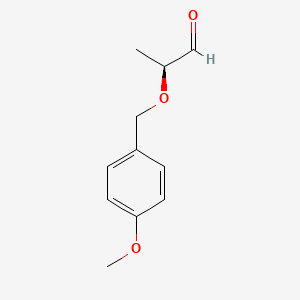
methyl 3-(N-methylanilino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-(N-methylanilino)-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetamide and is characterized by the presence of a methyl group, a phenyl group, and a carbomethoxy group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
methyl 3-(N-methylanilino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. This one-pot synthesis method is efficient and yields high selectivity for the desired product . Another method involves the direct reductive N-methylation of nitro compounds, which is a straightforward and cost-effective approach .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous catalysts to optimize the reaction conditions and improve yield. For example, KNO3 modified zeolite HY has been shown to be an effective catalyst for the synthesis of methyl N-phenyl carbamate, a related compound .
化学反应分析
Types of Reactions
methyl 3-(N-methylanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
科学研究应用
methyl 3-(N-methylanilino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of methyl 3-(N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-Methyl-N-Phenylcarbamoyl Chloride: This compound is similar in structure but contains a carbamoyl chloride group instead of a carbomethoxy group.
N-Methyl-N-Phenylacetamide: This compound lacks the carbomethoxy group and is structurally simpler.
Methyl N-Phenyl Carbamate: This compound is closely related and is used in similar applications.
Uniqueness
methyl 3-(N-methylanilino)-3-oxopropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbomethoxy group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-12(9-6-4-3-5-7-9)10(13)8-11(14)15-2/h3-7H,8H2,1-2H3 |
InChI 键 |
HFQBTBOMXAXHCA-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B8727474.png)
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate](/img/structure/B8727480.png)











